![molecular formula C15H15N5O2S2 B2602409 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 886927-92-0](/img/structure/B2602409.png)
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups including an amine, a thiophene, a triazole, a sulfanyl group, an acetamide, and a methoxyphenyl group .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the amine group could participate in acid-base reactions, the thiophene could undergo electrophilic aromatic substitution, and the triazole could participate in click chemistry reactions .科学的研究の応用
Synthesis and Structural Elucidation
A variety of derivatives similar to this compound have been synthesized to explore their biological activities. For example, the synthesis of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives and their in vitro antibacterial, antifungal, and anti-tuberculosis activity showcases the pharmaceutical interest in such compounds. These derivatives are structurally characterized using techniques like H1NMR, MASS Spectra, and IR Spectra, indicating the compound's relevance in the development of new antimicrobial agents (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Antimicrobial and Antitumor Activities
Compounds with a 1,2,4-triazole ring system, including structures similar to the mentioned chemical, have been studied for their wide range of pharmaceutical activities. For instance, the synthesis and evaluation of new thiazolidin-4-one derivatives as potential antimicrobial agents highlight the importance of 1,2,4-triazole derivatives in developing new therapeutics. These compounds show good yield and promising in vitro antibacterial and antifungal activities, emphasizing their potential in antimicrobial therapy (Baviskar, Khadabadi, & Deore, 2013).
Chemical Properties and Synthesis Techniques
Research also delves into the synthesis, physical, and chemical properties of similar compounds. For example, the synthesis and characterization of gold (III) and nickel (II) metal ion complexes derived from a tetrazole-triazole compound shed light on the complex interactions between such compounds and metal ions, potentially leading to applications in cancer treatment. The cytotoxic effects of these complexes against cancer cell lines have been studied, indicating the compound's relevance in oncological research (Ghani & Alabdali, 2022).
Biological Activity and Potential Applications
Derivatives of 1,2,4-triazole, including those structurally related to the compound , have been explored for their biological properties. The study of these compounds' synthetic methods, physical, chemical, and biological properties forms the basis for their application in pharmaceuticals, potentially leading to the development of new, more effective drugs with minimized toxicity (Chalenko et al., 2019).
将来の方向性
作用機序
Target of Action
It’s worth noting that compounds with a thiophene core have been reported to interact with a variety of biological targets, such as enzymes and receptors, and exhibit a wide range of therapeutic properties .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in the biological activity of those targets, potentially altering cellular processes .
Biochemical Pathways
Compounds with a thiophene core have been reported to affect a variety of biochemical pathways, leading to diverse downstream effects .
特性
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S2/c1-22-11-6-4-10(5-7-11)17-13(21)9-24-15-19-18-14(20(15)16)12-3-2-8-23-12/h2-8H,9,16H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDLXQBYOYIRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
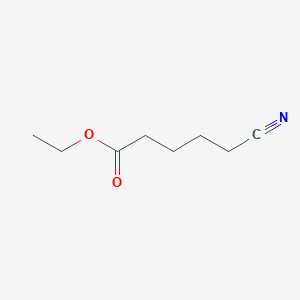
![5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid](/img/structure/B2602327.png)

![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2602329.png)

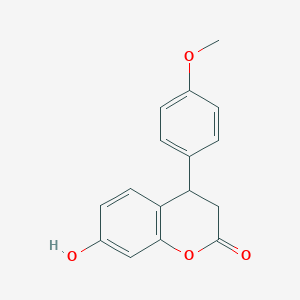
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2602335.png)
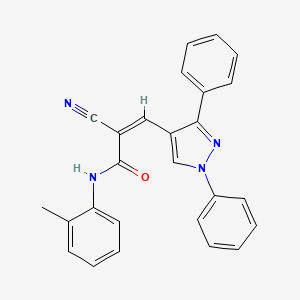
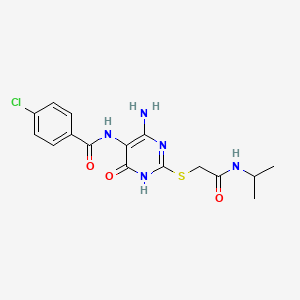
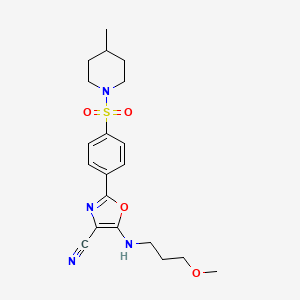



![(4-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602347.png)
